Tanespimycin, commonly known as 17-AAG (CAS: 75747-14-7), is a semi-synthetic ansamycin derivative of geldanamycin that functions as a highly potent, selective inhibitor of Heat Shock Protein 90 (HSP90). By binding to the N-terminal ATP-binding pocket of HSP90, 17-AAG disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of critical oncogenic client proteins such as HER2, Raf-1, and mutant p53[1]. In procurement and material selection, 17-AAG is prioritized as the standard benchmark compound for in vitro and in vivo oncology models, offering a critical balance between high target affinity and a well-characterized lipophilic profile that makes it a standard model payload for advanced hydrophobic drug delivery systems [2].
Substituting 17-AAG with its parent compound, geldanamycin, is unviable for in vivo applications due to geldanamycin's severe, dose-limiting hepatotoxicity, which precludes reliable systemic dosing [1]. Conversely, replacing 17-AAG with highly water-soluble analogs like 17-DMAG (alvespimycin) fundamentally alters the pharmacokinetic and formulation baseline. 17-DMAG exhibits a significantly larger volume of distribution and rapid systemic clearance, which can increase non-specific toxicities and dramatically lower the maximum tolerated dose compared to 17-AAG[2]. Furthermore, for researchers developing lipid-based or micellar drug delivery vehicles, 17-AAG’s specific poor aqueous solubility (~0.01 mg/mL) is a mandatory physical property for testing encapsulation efficiency, making water-soluble substitutes functionally useless for such material-science workflows [2].
While 17-AAG is highly potent, structural modifications to increase water solubility in analogs like 17-DMAG slightly alter baseline efficacy. In comparative in vitro assays against cancer cell lines, 17-AAG demonstrates a mean 50% growth inhibition (GI50) of approximately 123 nM, compared to 53 nM for 17-DMAG . Despite this lower absolute in vitro potency, 17-AAG is frequently selected over 17-DMAG for in vivo applications due to its superior maximum tolerated dose and lower volume of distribution.
| Evidence Dimension | Mean 50% Growth Inhibition (GI50) |
| Target Compound Data | 17-AAG: 123 nM |
| Comparator Or Baseline | 17-DMAG: 53 nM |
| Quantified Difference | 17-DMAG is approximately 2.3-fold more potent in vitro, though 17-AAG remains highly active in the nanomolar range. |
| Conditions | In vitro anti-proliferative assays across standard cancer cell lines. |
Provides buyers with exact baseline potency expectations when transitioning between the lipophilic 17-AAG and its water-soluble analog 17-DMAG.
While 17-DMAG was developed to improve upon 17-AAG's water solubility, this modification resulted in a massive increase in the volume of distribution, leading to higher non-specific toxicities. In comparative canine models, the maximum tolerated dose (MTD) of 17-DMAG is strictly limited to 8 mg/m2/day, whereas 17-AAG is tolerated at significantly higher doses of 100–200 mg/m2/day [1]. This pharmacokinetic difference makes 17-AAG preferable when higher absolute dosing and a lower volume of distribution are required.
| Evidence Dimension | Maximum Tolerated Dose (MTD) |
| Target Compound Data | 17-AAG: 100–200 mg/m2/day |
| Comparator Or Baseline | 17-DMAG: 8 mg/m2/day |
| Quantified Difference | 17-AAG exhibits a 12.5x to 25x higher maximum tolerated dose compared to 17-DMAG. |
| Conditions | In vivo canine pharmacokinetic models. |
Critical for procurement in in vivo studies where a lower volume of distribution and higher maximum tolerated dose are necessary to avoid non-specific systemic toxicity.
A major procurement advantage of 17-AAG is its exceptional selectivity for the pathological state of its target. 17-AAG exhibits a 100-fold higher binding affinity for HSP90 derived from tumor cells—which exists in active, high-ATPase multichaperone complexes—compared to the latent HSP90 found in normal, healthy cells [1]. This massive differential provides a wide therapeutic window, allowing researchers to selectively induce apoptosis in oncogenic cell lines without indiscriminate cytotoxicity.
| Evidence Dimension | HSP90 Binding Affinity |
| Target Compound Data | 17-AAG: 100-fold higher affinity for tumor-derived HSP90. |
| Comparator Or Baseline | Normal cell-derived HSP90 (Baseline). |
| Quantified Difference | 100x greater binding affinity for tumor-derived multichaperone complexes. |
| Conditions | Cell-free binding assays comparing tumor vs. normal cell lysates. |
Provides the essential therapeutic window for oncology researchers needing to target cancer cells while sparing healthy tissue in co-culture or in vivo models.
17-AAG possesses extremely limited aqueous solubility (approximately 0.01 mg/mL), which traditionally required harsh solvents like Cremophor EL or DMSO [1]. However, this exact physical limitation makes 17-AAG the benchmark hydrophobic payload for validating novel drug delivery systems. For instance, encapsulating 17-AAG in PEO-b-PDLLA amphiphilic block copolymer micelles increases its aqueous solubility to 1.5 mg/mL, a 150-fold improvement [1]. Highly soluble analogs like 17-DMAG cannot be used to validate these hydrophobic encapsulation technologies.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 17-AAG (Unformulated): ~0.01 mg/mL |
| Comparator Or Baseline | 17-AAG (Micelle-encapsulated): 1.5 mg/mL |
| Quantified Difference | 150-fold increase in solubility upon successful nanocarrier encapsulation. |
| Conditions | Aqueous media at standard temperature, comparing free drug vs. PEO-b-PDLLA micelle formulation. |
Makes 17-AAG an indispensable, highly sensitive benchmark molecule for materials scientists proving the efficacy of new hydrophobic drug delivery vehicles.
Directly leveraging its ~0.01 mg/mL aqueous solubility, 17-AAG is procured by materials scientists and formulation chemists to validate the encapsulation efficiency and release kinetics of novel polymeric micelles, lipid nanoparticles, and cremophor-free vehicles [1].
Due to its 12.5x to 25x higher maximum tolerated dose compared to 17-DMAG and lack of geldanamycin's lethal hepatotoxicity, 17-AAG is selected for systemic administration in murine and canine tumor models [1].
Utilizing its 100-fold higher affinity for tumor-derived HSP90 multichaperone complexes, 17-AAG is utilized for in vitro mechanistic studies aiming to degrade oncogenic client proteins (HER2, mutant p53) while establishing a clear therapeutic window against healthy control cells [2].